molecular formula C11H11BrN2 B1524450 4-bromo-1-(2-phenylethyl)-1H-pyrazole CAS No. 261948-25-8

4-bromo-1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B1524450
CAS No.: 261948-25-8
M. Wt: 251.12 g/mol
InChI Key: UKNXOODQHSSASK-UHFFFAOYSA-N
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Description

4-bromo-1-(2-phenylethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-(2-phenylethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(2-phenylethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(2-phenylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNXOODQHSSASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-1-(2-phenylethyl)-1H-pyrazole: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Synthetic Utility of 4-Bromo-1-(2-phenylethyl)-1H-pyrazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-1-(2-phenylethyl)-1H-pyrazole is a specialized heterocyclic building block utilized in the rational design of small molecule therapeutics. It serves as a bifunctional scaffold: the 4-bromo moiety acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N-(2-phenylethyl) tail provides a lipophilic anchor often required for occupancy of hydrophobic pockets in kinases, GPCRs, and enzyme active sites. This guide details its physiochemical profile, validated synthesis protocols, and reactivity patterns.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a central electron-rich pyrazole ring substituted at the nitrogen (N1) position with a 2-phenylethyl group and at the C4 position with a bromine atom.

  • Core Scaffold: 1H-Pyrazole (aromatic, 5-membered heterocycle).[1][2]

  • Functional Handle (C4): Bromine (electrophilic site for metal insertion).

  • Pharmacophore (N1): Phenylethyl (mimics phenylalanine side chains; π-stacking capability).

Property Data Table

Note: Physiochemical values are calculated based on consensus chemoinformatic models (ACD/Labs, ChemAxon) due to the bespoke nature of this intermediate.

PropertyValue / Description
IUPAC Name 4-Bromo-1-(2-phenylethyl)-1H-pyrazole
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
Monoisotopic Mass 250.01 g/mol
Appearance Off-white to pale yellow solid (typical) or viscous oil
Predicted LogP 3.4 ± 0.4 (High Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 2 (N2 of pyrazole)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 17.8 Ų
Solubility Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

The most robust route to 4-bromo-1-(2-phenylethyl)-1H-pyrazole is the direct N-alkylation of the commercially available 4-bromopyrazole with (2-bromoethyl)benzene. This S_N2 reaction is favored over bromination of a pre-formed phenylethyl-pyrazole due to the higher regioselectivity and cost-effectiveness of the starting materials.

Validated Laboratory Protocol (Standard Scale: 10 mmol)

Reagents:

  • 4-Bromopyrazole (1.47 g, 10 mmol)

  • (2-Bromoethyl)benzene (1.85 g, 10 mmol) [Alternatively: (2-Chloroethyl)benzene with KI catalyst]

  • Cesium Carbonate (Cs₂CO₃) (4.88 g, 15 mmol) or Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Add 4-bromopyrazole and anhydrous MeCN (or DMF). Stir until dissolved.

  • Deprotonation: Add the base (Cs₂CO₃) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.

  • Alkylation: Dropwise add (2-bromoethyl)benzene via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

    • Checkpoint: The starting material (4-bromopyrazole) is more polar than the product. The product spot will move higher on the TLC plate.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (CsBr/Cs₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient: 0% → 20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow SM1 4-Bromopyrazole (Nucleophile) Reaction S_N2 Alkylation Base: Cs2CO3 Solvent: MeCN, 80°C SM1->Reaction SM2 (2-Bromoethyl)benzene (Electrophile) SM2->Reaction Intermediate Crude Mixture (Salts + Product) Reaction->Intermediate 4-12 hrs Workup Filtration & Extraction (EtOAc/H2O) Intermediate->Workup Product 4-Bromo-1-(2-phenylethyl)-1H-pyrazole (Purified) Workup->Product Column Chromatography

Figure 1: Validated synthetic route via base-mediated N-alkylation.

Reactivity & Functionalization Profile

The utility of this scaffold lies in its ability to undergo orthogonal functionalization. The 4-bromo position is chemically distinct from the stable phenylethyl tail.

Palladium-Catalyzed Cross-Coupling (C4 Functionalization)

The C-Br bond is highly reactive towards Pd(0) oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

  • Buchwald-Hartwig: Coupling with amines to generate N-aryl pyrazoles.

    • Conditions: Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C.

  • Sonogashira: Coupling with terminal alkynes.

C-H Activation (C5 Functionalization)

More advanced protocols allow for direct arylation at the C5 position (adjacent to the nitrogen) using Ruthenium or Palladium catalysis, leveraging the directing group ability of the N1-substituent or the intrinsic electronic bias of the ring.

Reactivity Logic Diagram

ReactivityMap Center 4-Bromo-1-(2-phenylethyl)-1H-pyrazole Suzuki Suzuki Coupling (Biaryl formation) Center->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond formation) Center->Buchwald Pd(0), HNR2 Heck Heck Reaction (Alkenylation) Center->Heck Pd(0), Alkene Lithiation Li-Halogen Exchange (Forms Nucleophile) Center->Lithiation n-BuLi, -78°C

Figure 2: Divergent synthesis pathways originating from the 4-bromo scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for these specific spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (s, 1H): Pyrazole C3-H (Deshielded singlet).

    • δ 7.42 (s, 1H): Pyrazole C5-H (Singlet, slightly upfield of C3).

    • δ 7.35–7.15 (m, 5H): Phenyl ring protons (Multiplet).

    • δ 4.35 (t, J=7.2 Hz, 2H): N-CH₂ (Triplet, adjacent to nitrogen).

    • δ 3.15 (t, J=7.2 Hz, 2H): Ph-CH₂ (Triplet, benzylic).

  • ¹³C NMR: Distinct signals for the pyrazole C4-Br (approx. 93 ppm) and the ethylene linker carbons.

  • Mass Spectrometry (ESI+):

    • Primary peak: [M+H]⁺ = 251.0/253.0 (1:1 isotopic pattern characteristic of Bromine).

Safety & Handling (SDS Summary)

While specific toxicology data for this exact derivative may be limited, it should be handled with the precautions standard for halogenated heterocycles and alkyl halides .

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle within a fume hood.

  • Storage: Store in a cool, dry place away from light. The C-Br bond is generally stable, but prolonged exposure to UV light should be avoided.

References

  • Synthesis of 4-Bromopyrazoles

    • Source: Sigma-Aldrich / Merck Technical D
    • Relevance: Establishes the reactivity of the parent scaffold.
  • General Protocol for Pyrazole Alkylation

    • Source:Journal of the Mexican Chemical Society, "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives."[4]

    • Relevance: Validates the use of base-mediated alkylation for pyrazole functionaliz
  • Properties of (2-Bromoethyl)

    • Source: PubChem Compound Summary for CID 7643.
    • Relevance: Provides physiochemical data for the alkyl
  • Medicinal Chemistry of Pyrazoles

    • Source:International Journal of Pharmaceutical Sciences Review and Research, "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Deriv
    • Relevance: Contextualizes the biological importance of the phenylethyl-pyrazole pharmacophore.

Sources

A Technical Guide to 1-Substituted-4-Bromopyrazole Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-substituted-4-bromopyrazole scaffold is a cornerstone in modern medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and the strategic placement of a bromine atom at the C4 position render it a versatile and highly sought-after building block for the synthesis of complex molecular architectures. The bromine atom serves as a convenient synthetic handle for a wide array of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space. This guide provides an in-depth review of the synthesis, chemical reactivity, and diverse pharmacological applications of 1-substituted-4-bromopyrazole derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a privileged scaffold in drug discovery.[1][2] Their structural features allow them to mimic biological molecules and engage in various interactions with enzymatic and receptor targets. The incorporation of a 1-substituted-4-bromopyrazole moiety into a molecule offers several distinct advantages:

  • Structural Rigidity: The aromatic pyrazole ring provides a rigid core, which can help in pre-organizing appended functional groups for optimal interaction with a biological target, reducing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The N1-substituent can be readily varied to fine-tune critical drug-like properties such as solubility, lipophilicity (logP), and metabolic stability.

  • Vector for Chemical Elaboration: The C4-bromo substituent is the key to the scaffold's utility. It is a highly effective leaving group for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling late-stage diversification of drug candidates.[3][4]

This guide will explore the primary methodologies for constructing this valuable scaffold and its subsequent chemical transformations that unlock its potential in creating novel therapeutics.

Synthetic Strategies for 1-Substituted-4-Bromopyrazoles

The construction of the 1-substituted-4-bromopyrazole core can be approached through several efficient synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One-Pot Cyclocondensation and Bromination

A highly efficient and atom-economical approach is the one-pot synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by in-situ bromination.[3][5] This method avoids the isolation of intermediate pyrazoles, often leading to higher overall yields and simpler purification procedures.

The use of N-bromosaccharin (NBSac) as a brominating agent is particularly advantageous. It is a stable, solid reagent that is often more reactive than N-bromosuccinimide (NBS).[3] Conducting these reactions under solvent-free conditions, catalyzed by silica-supported sulfuric acid (H₂SO₄/SiO₂), represents a green and efficient protocol.[3][5]

Causality of Experimental Choice: The selection of a heterogeneous catalyst like H₂SO₄/SiO₂ is deliberate. It simplifies the workup procedure, as the catalyst can be easily removed by filtration, and it can often be recycled. Solvent-free conditions are environmentally advantageous, reducing waste and often accelerating reaction rates.[3]

G Diketone 1,3-Diketone Product 1-Aryl-4-bromopyrazole Derivative Diketone->Product Hydrazine Arylhydrazine Hydrazine->Product NBSac N-Bromosaccharin NBSac->Product Catalyst H₂SO₄/SiO₂ Catalyst Catalyst->Product Catalyzes Condensation SolventFree Solvent-Free Conditions SolventFree->Product Reaction Medium

Caption: One-pot synthesis of 1-aryl-4-bromopyrazoles.

Table 1: Examples of One-Pot Synthesis of 1-Aryl-4-bromo-3,5-disubstituted Pyrazoles. [3][5]

Entry1,3-Diketone (R¹, R³)Arylhydrazine (Ar)ProductYield (%)
1Acetylacetone (Me, Me)Phenylhydrazine4-bromo-3,5-dimethyl-1-phenylpyrazole98
2Acetylacetone (Me, Me)p-Chlorophenylhydrazine1-(4-chlorophenyl)-4-bromo-3,5-dimethylpyrazole96
3Benzoylacetone (Ph, Me)Phenylhydrazine4-bromo-5-methyl-1,3-diphenylpyrazole90
4Benzoylacetone (Ph, Me)p-Methoxyphenylhydrazine4-bromo-1-(4-methoxyphenyl)-5-methyl-3-phenylpyrazole94
Direct Bromination of Pre-formed Pyrazoles

An alternative strategy involves the initial synthesis of a 1-substituted pyrazole, followed by electrophilic bromination at the C4 position. The C4 position of the pyrazole ring is electron-rich and generally the most susceptible to electrophilic attack.[6][7]

Common brominating agents for this transformation include:

  • N-Bromosuccinimide (NBS) in a suitable solvent like water or chloroform.[8]

  • Elemental bromine (Br₂) in acetic acid or chloroform.

Causality of Experimental Choice: NBS is often preferred over liquid bromine due to its ease of handling (it is a solid), higher selectivity, and the generation of fewer hazardous byproducts. The reaction is typically straightforward, with the succinimide byproduct being easily removed during aqueous workup.

Chemical Reactivity: The 4-Bromo Position as a Synthetic Linchpin

The true synthetic power of 1-substituted-4-bromopyrazoles lies in the reactivity of the C4-bromo group. This position serves as a versatile handle for introducing a vast array of chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions.[3]

G cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products Core 1-Substituted-4-Bromopyrazole C4-Br Suzuki Suzuki R-B(OH)₂ Core:f1->Suzuki Heck Heck Alkene Core:f1->Heck Sonogashira Sonogashira Alkyne Core:f1->Sonogashira Stille Stille R-Sn(Bu)₃ Core:f1->Stille Cyanation Cyanation CN⁻ Source Core:f1->Cyanation Aryl 4-Aryl-pyrazole Suzuki->Aryl Vinyl 4-Vinyl-pyrazole Heck->Vinyl Alkynyl 4-Alkynyl-pyrazole Sonogashira->Alkynyl Alkyl 4-Alkyl-pyrazole Stille->Alkyl Nitrile 4-Cyano-pyrazole Cyanation->Nitrile

Caption: Reactivity of the C4-bromo group in cross-coupling.

A particularly powerful strategy is the palladium-catalyzed direct arylation at the C5 position of a 4-bromopyrazole. This reaction proceeds with high chemoselectivity, leaving the C4-bromo bond intact for subsequent transformations.[9] This allows for a stepwise, controlled synthesis of unsymmetrical C4,C5-diarylpyrazoles. For instance, after C5-arylation, the remaining C4-bromo group can undergo a Suzuki-Miyaura reaction to install a different aryl group.[9]

Applications in Medicinal Chemistry and Drug Development

The 1-substituted-4-bromopyrazole scaffold is present in a multitude of compounds investigated for various therapeutic applications. The ability to easily modify both the N1 and C4 positions allows for the generation of large compound libraries for screening and the optimization of lead compounds.

  • Anti-leishmanial Agents: Several 1-aryl-1H-pyrazole derivatives featuring a 4-bromophenyl group at the N1 position have demonstrated promising activity against various Leishmania species. For example, 1-(4-bromophenyl)-1H-pyrazole-4-carboxamide and its derivatives have been identified as potential leads for further structural optimization.[10]

  • Antitubercular Activity: Studies have shown that pyrazole derivatives with a p-bromophenyl group at the N1 position are highly active against Mycobacterium tuberculosis. The compound (1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone was identified as a potent inhibitor.[11]

  • Anti-inflammatory and Analgesic Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with Celecoxib being a famous example. The 4-bromo-substituted benzofuran pyrazole derivative has been shown to inhibit pain response effectively, highlighting its potential in developing new analgesics.[12]

  • Antimicrobial and Anticancer Agents: The pyrazole nucleus is a common feature in compounds with broad antimicrobial and anticancer activities.[1][6] The 1-substituted-4-bromopyrazole framework allows for the introduction of various pharmacophores at the C4 position to target specific bacterial enzymes or cancer cell lines. For instance, novel pyrazolic analogues have shown remarkable activity against leukemia and renal cancer cell lines.[1]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, field-proven protocols for the synthesis and functionalization of 1-substituted-4-bromopyrazole derivatives.

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole[3][5]

This protocol describes a highly efficient and environmentally friendly method for synthesizing a representative 1-substituted-4-bromopyrazole.

Materials:

  • Acetylacetone (1.00 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • N-bromosaccharin (NBSac) (2.58 g, 10 mmol)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.1 g)

  • Mortar and pestle

  • n-hexane for washing

  • Ethyl acetate and silica gel for chromatography (if necessary)

Procedure:

  • In a clean, dry mortar, combine acetylacetone (10 mmol), phenylhydrazine (10 mmol), and H₂SO₄/SiO₂ (0.1 g).

  • Grind the mixture thoroughly with a pestle at room temperature for the time required to form the intermediate pyrazole (typically monitored by TLC).

  • Add one equivalent of N-bromosaccharin (10 mmol) to the mixture and continue to grind thoroughly. The reaction is often rapid, proceeding to completion within approximately 7 minutes.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The residue is washed with n-hexane to afford the pure 4-bromo-3,5-dimethyl-1-phenylpyrazole. If necessary, further purification can be achieved by column chromatography on silica gel.

  • Expected Outcome: The product is obtained as an oil in excellent yield (~98%).[3] Characterization is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-Benzyl-4-bromopyrazole[9]

This protocol demonstrates the selective functionalization at the C5 position while preserving the C4-bromo group for subsequent reactions.

Materials:

  • 1-Benzyl-4-bromopyrazole (1.5 mmol)

  • 4-Bromobenzonitrile (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.56 mg, 0.0025 mmol, 0.25 mol%)

  • Potassium acetate (KOAc) (0.196 g, 2 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 1-benzyl-4-bromopyrazole (1.5 mmol), 4-bromobenzonitrile (1.0 mmol), potassium acetate (2 mmol), and palladium(II) acetate (0.0025 mmol).

  • Add anhydrous DMA (2 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 1-benzyl-4-bromo-5-(4-cyanophenyl)pyrazole.

  • Expected Outcome: The C5-arylated product is isolated in good yield. The reaction is highly chemoselective, and the C4-bromo bond remains intact, which can be verified by NMR and mass spectrometry.

Conclusion and Future Outlook

1-Substituted-4-bromopyrazole derivatives represent a class of compounds with immense value in synthetic and medicinal chemistry. The straightforward and efficient synthetic routes to access this scaffold, combined with the exceptional versatility of the C4-bromo group as a synthetic handle, ensure its continued prominence. Future research will likely focus on developing even more sustainable synthetic methods and expanding the application of these derivatives into new therapeutic areas. The ability to perform selective, late-stage functionalization makes this scaffold particularly well-suited for modern drug discovery paradigms, including the generation of fragment libraries and the application of DNA-encoded library technology. The foundational chemistry and applications outlined in this guide provide a robust platform for innovation in the ongoing quest for novel and effective therapeutic agents.

References

  • Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]

  • Kumar, A., et al. (2022). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Research Journal of Pharmacy and Technology.
  • Costa, G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. Available from: [Link]

  • Yadav, G., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research.
  • ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available from: [Link]

  • LookChem. (2024). 4-Bromopyrazole. LookChem. Available from: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Singh, R., et al. (2023). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. World Journal of Pharmaceutical Research.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]

  • Zarrouk, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(19), 3586. Available from: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • IJCRT.org. (2025). A Review On Pyrazole An Its Derivative. International Journal of Creative Research Thoughts. Available from: [Link]

Sources

Overview of pyrazole-based building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Engineering of Pyrazole Scaffolds: From Synthetic Regiocontrol to Clinical Efficacy Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Pyrazole Paradox

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, present in over 40 FDA-approved small molecules. Its ubiquity stems from a unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the phenolic pharmacophore while offering superior metabolic stability.

However, this utility comes with a challenge: Tautomerism . The rapid equilibrium between 1H- and 2H-tautomers can obscure Structure-Activity Relationships (SAR) and complicate binding mode predictions. This guide dissects the strategic deployment of pyrazole building blocks, moving from quantum mechanical properties to robust, regioselective synthetic protocols.

Structural Properties & SAR Logic

The Tautomeric Equilibrium

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). In the gas phase, the 1H-tautomer is favored, but in solution, solvent polarity dictates the ratio.
  • Medicinal Implication: When binding to a protein target (e.g., a kinase hinge region), the energy penalty for desolvation and tautomeric fixing must be paid.

  • Design Strategy: "Locking" the tautomer via N-alkylation or N-arylation eliminates this penalty, improving affinity and selectivity.

Physicochemical Profiling
PropertyValue/CharacteristicImpact on Drug Design
pKa (Conjugate Acid) ~2.5Significantly less basic than imidazole (pKa ~7.0). Remains neutral at physiological pH, aiding membrane permeability.
LogP 0.24Lower lipophilicity than benzene (LogP 2.1), improving aqueous solubility.
Dipole Moment HighStrong dipole facilitates electrostatic interactions within polar binding pockets.
Metabolic Stability HighResistant to oxidative metabolism compared to electron-rich phenyl rings (e.g., phenols).
Bioisosterism

Pyrazoles are classic bioisosteres for:

  • Phenols: The N-H mimics the O-H donor, while the ring

    
    -system mimics the aryl core.
    
  • Amides: The N1-H/N2 motif mimics the amide NH/CO pattern, useful in peptide mimetics.

Synthetic Architecture: Achieving Regiocontrol

The "Achilles' heel" of pyrazole synthesis is regioselectivity. Classical condensations (e.g., hydrazine + 1,3-diketone) often yield mixtures of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

Decision Tree for Synthetic Strategy

PyrazoleSynthesis Start Target Pyrazole Structure Sym Symmetrical Substitution? Start->Sym Yes Yes Sym->Yes No No Sym->No Knorr Classical Knorr Synthesis (Hydrazine + 1,3-Diketone) Asym Asymmetrical Substitution N_Sub Is N1 substituted? Asym->N_Sub N_Sub->No Yes (De Novo) Yes (De Novo) N_Sub->Yes (De Novo) Yes (Late Stage) Yes (Late Stage) N_Sub->Yes (Late Stage) Regio Regioselective Cycloaddition (Hydrazone + Nitroolefin) CH_Act Late-Stage C-H Activation (Pd-Catalyzed C5 Arylation) Alkylation N-Alkylation of Unsubstituted Pyrazole (Often yields mixtures) Yes->Knorr No->Asym No->Alkylation Yes (De Novo)->Regio Yes (Late Stage)->CH_Act

Figure 1: Synthetic decision tree for selecting the optimal pyrazole formation pathway based on substitution patterns.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology: Base-mediated [3+2] cycloaddition of N-arylhydrazones with nitroolefins. Why this method? Unlike Knorr synthesis, this protocol guarantees the 1,3,5-substitution pattern without forming the 1,5-isomer, avoiding difficult separations.

Materials
  • Reagents: Aryl aldehyde (1.0 equiv), Aryl hydrazine hydrochloride (1.1 equiv), Nitroolefin (1.2 equiv), Triethylamine (Et3N).

  • Solvent: Ethanol (EtOH), DMSO.[1]

  • Catalyst: Iodine (I2) or DDQ (for oxidative aromatization).

Step-by-Step Procedure
  • Formation of Hydrazone (In Situ):

    • Dissolve the aryl aldehyde (10 mmol) in EtOH (20 mL).

    • Add aryl hydrazine hydrochloride (11 mmol) and NaOAc (12 mmol).

    • Stir at room temperature (RT) for 1 hour. Monitor by TLC (disappearance of aldehyde).

    • Checkpoint: Formation of a precipitate (hydrazone) is common.

  • Cycloaddition:

    • To the hydrazone suspension, add the nitroolefin (12 mmol) and Et3N (2.0 equiv).

    • Heat the mixture to reflux (80°C) for 3-5 hours.

    • Mechanism:[2] The hydrazone undergoes a 1,3-dipolar cycloaddition with the nitroolefin to form a pyrazolidine intermediate.

  • Oxidative Aromatization:

    • Cool the reaction to RT.

    • Add I2 (0.5 equiv) or DDQ (1.0 equiv) to drive the elimination of the nitro group and aromatization.

    • Stir for 1 hour.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Dilute with EtOAc (50 mL) and wash with saturated Na2S2O3 (to remove excess iodine) and brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating QC Criteria
  • 1H NMR: Look for the characteristic singlet at ~6.5–7.0 ppm corresponding to the C4-H proton. If the product is 1,3,4,5-tetrasubstituted, this signal will be absent.

  • Regiochemistry Check: NOESY correlation between the N-aryl ortho-protons and the C5-substituent protons confirms the 1,5-relationship.

Case Studies in Drug Development

Ruxolotinib (Jakafi)[3]
  • Target: JAK1/JAK2 Kinase.

  • Role of Pyrazole: The pyrazole ring is part of the pyrrolo[2,3-d]pyrimidine scaffold (7-azaindole mimic). It forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of STAT proteins, blocking the inflammatory signaling cascade.

Crizotinib (Xalkori)[3]
  • Target: ALK/ROS1 Tyrosine Kinase.

  • Role of Pyrazole: A 4-substituted-3-arylpyrazole acts as the core scaffold. The N2 nitrogen accepts a hydrogen bond from the hinge region (Met1199 in ALK), anchoring the molecule.

Mechanism of Action: JAK-STAT Pathway Inhibition

JAK_STAT Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylates Ruxo Ruxolotinib (Inhibitor) Ruxo->JAK Inhibits (ATP Competition) pSTAT p-STAT (Dimerization) STAT->pSTAT Activation Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of action for pyrazole-based JAK inhibitors like Ruxolotinib. The drug blocks the phosphorylation step, halting downstream gene transcription.

Future Frontiers

  • F-sp3 Rich Pyrazoles: Incorporating trifluoromethyl (CF3) or difluoromethyl (CF2H) groups at the C3/C5 positions is a growing trend. These groups increase metabolic stability (blocking P450 oxidation) and improve lipophilicity without the aromatic stacking penalties of phenyl rings.

  • DNA-Encoded Libraries (DELs): Pyrazole synthesis compatible with DNA-tagging (e.g., aqueous conditions, mild temperature) is highly sought after for screening billion-compound libraries.

  • C-H Activation: Palladium-catalyzed C-H arylation at the C4 position of N-methyl pyrazoles allows for "late-stage diversification," enabling chemists to modify the core scaffold after the primary synthesis is complete.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014.[2] [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 2008.[3] [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2023. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC, 2016. [Link]

Sources

Methodological & Application

Step-by-step synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Bromo-1-(2-phenylethyl)-1H-pyrazole via Regioselective N-Alkylation

Introduction & Strategic Rationale

This application note details the synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole , a critical intermediate in the development of pyrazole-based kinase inhibitors and GPCR ligands. The pyrazole scaffold is ubiquitous in medicinal chemistry due to its ability to participate in hydrogen bonding and pi-stacking interactions within protein active sites.

The selected synthetic route utilizes the N-alkylation of 4-bromopyrazole with (2-bromoethyl)benzene (phenethyl bromide). This approach is preferred over the direct bromination of a pre-formed 1-phenethylpyrazole core because 4-bromopyrazole is a commercially available, high-purity starting material, and the bromine substituent at the C4 position is robust, preventing over-bromination or regiochemical ambiguity during the functionalization of the nitrogen.

Scientific Integrity & Mechanistic Insight

Mechanistic Causality

The synthesis proceeds via a classic SN2 nucleophilic substitution .

  • Deprotonation: The N-H proton of 4-bromopyrazole (pKa ~14 in DMSO) is abstracted by a mild base (Potassium Carbonate, K₂CO₃) to generate the pyrazolide anion.

  • Symmetry Considerations: Unlike 3-substituted pyrazoles, 4-bromopyrazole is symmetric with respect to the N1 and N2 positions (the C3 and C5 positions are equivalent). Consequently, alkylation yields a single regioisomer, eliminating the need for complex separation of N1/N2 isomers often required in asymmetric pyrazole synthesis.

  • Nucleophilic Attack: The pyrazolide anion attacks the electrophilic carbon of (2-bromoethyl)benzene, displacing the bromide leaving group.

  • Solvent Choice: Acetonitrile (MeCN) or Dimethylformamide (DMF) are chosen to solvate the inorganic base and stabilize the transition state. Acetonitrile is often preferred for easier workup (lower boiling point) if the solubility allows.

Trustworthiness & Validation
  • Stoichiometry Control: A slight excess of the alkyl halide (1.1 equiv) ensures complete consumption of the limiting reagent (4-bromopyrazole), simplifying purification.

  • Thermal Management: The reaction requires heating (reflux in MeCN or 60-80°C in DMF) to overcome the activation energy of the SN2 displacement on the somewhat sterically hindered secondary carbon of the phenethyl chain? No, phenethyl bromide is a primary alkyl halide (

    
    ), so steric hindrance is minimal, but the reaction still requires thermal energy to proceed at a practical rate.
    

Experimental Protocol

Safety Warning: All procedures must be performed in a functioning fume hood. 4-Bromopyrazole and alkyl halides are irritants. Wear appropriate PPE (gloves, goggles, lab coat).

Materials & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
4-Bromopyrazole 146.971.0SolidSubstrate
(2-Bromoethyl)benzene 185.061.11.36Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0SolidBase
Acetonitrile (MeCN) 41.05-0.786Solvent
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (10.0 mmol, 1.47 g) and anhydrous K₂CO₃ (20.0 mmol, 2.76 g).

    • Add anhydrous Acetonitrile (50 mL) and stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation.

  • Addition of Electrophile:

    • Add (2-bromoethyl)benzene (11.0 mmol, 2.04 g, ~1.5 mL) dropwise to the stirring mixture.

  • Reaction Phase:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (nitrogen or argon) for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (4-bromopyrazole) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃) and rinse the filter cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude oil.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual polar impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1][3]

  • Purification:

    • If the crude product purity is <95%, purify via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:20).

    • Product: 4-bromo-1-(2-phenylethyl)-1H-pyrazole is typically isolated as a viscous oil or low-melting solid.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 4-Bromopyrazole + K2CO3 in MeCN (15 min, RT) Start->Mix Add Add: (2-Bromoethyl)benzene (1.1 Equiv) Mix->Add Heat Reflux: 82°C for 12-16h (SN2 Reaction) Add->Heat Monitor Monitor: TLC/LC-MS (Check consumption of SM) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter Salts -> Conc. -> Extract (EtOAc/Water) Monitor->Workup Complete Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: 4-bromo-1-(2-phenylethyl)-1H-pyrazole Purify->Product

Caption: Operational workflow for the regioselective N-alkylation of 4-bromopyrazole.

References

  • Sigma-Aldrich. 4-Bromo-1H-pyrazole Product Information. (Accessed 2026). Link

  • Thermo Scientific Chemicals. 4-Bromo-1H-pyrazole, 98+% Specifications. (Accessed 2026). 4[5][6]

  • Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7] Journal of Organic Chemistry (2022).[7][8] 7

  • Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. (2011).[5] 5[5][6][8]

  • National Center for Biotechnology Information. 4-Bromopyrazole PubChem Compound Summary. (Accessed 2026). 9[5][6]

Sources

Application Notes: The Strategic Utility of 4-bromo-1-(2-phenylethyl)-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-bromo-1-(2-phenylethyl)-1H-pyrazole stands as a pivotal intermediate in contemporary medicinal chemistry, prized for its versatile reactivity and strategic importance in constructing complex molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a bromine atom at the C4 position provides a reactive handle for a host of powerful cross-coupling reactions, while the N1-phenylethyl substituent offers a means to modulate physicochemical properties and explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and application of this key building block, with a focus on its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Detailed, field-tested protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided to empower drug discovery and development professionals.

Introduction: The Pyrazole Scaffold in Drug Design

The pyrazole motif is a cornerstone in pharmaceutical design, present in a wide array of approved drugs ranging from anti-inflammatory agents like celecoxib to anti-cancer and anti-diabetic medications.[2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and steric profiles. One nitrogen acts as a hydrogen bond donor (pyrrole-like) and the other as an acceptor (pyridine-like), enabling multifaceted interactions with protein active sites.[3]

Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position.[2] This inherent reactivity allows for the strategic introduction of a halogen, such as bromine, creating a versatile precursor for further elaboration. The C-Br bond at this position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[4][5] The N1-phenylethyl group not only protects the pyrazole NH but also serves as a critical component for tuning properties like lipophilicity and for establishing key interactions within a target's binding pocket, as seen in the development of SGLT2 inhibitors.[6][7]

Synthesis of the Intermediate

The synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole is typically achieved through a two-step sequence starting from commercially available 4-bromo-1H-pyrazole. The process involves N-alkylation followed by bromination of the pyrazole ring. A reliable method involves the direct bromination of 1-(2-phenylethyl)-1H-pyrazole.

Protocol: Synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Step 1: N-Alkylation of Pyrazole (Illustrative)

While the target molecule can be synthesized via various routes, a common precursor is 1-(2-phenylethyl)-1H-pyrazole. This is typically formed by reacting pyrazole with a phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile or DMF.

Step 2: Regioselective Bromination

The C4 position of the N-substituted pyrazole is highly activated towards electrophilic substitution. Bromination can be achieved using a variety of brominating agents. N-Bromosuccinimide (NBS) or molecular bromine are commonly employed.[8][9]

Detailed Protocol:

  • To a solution of 1-(2-phenylethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-bromo-1-(2-phenylethyl)-1H-pyrazole.

Causality and Rationale:

  • Regioselectivity: The C4 position is the most electron-rich carbon on the pyrazole ring, making it the primary site for electrophilic attack.[2]

  • Brominating Agent: NBS is often preferred over liquid bromine due to its solid nature, making it easier and safer to handle.[8]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the bromination reaction and minimize the formation of potential side products.

Synthesis Pyrazole 1-(2-phenylethyl)-1H-pyrazole NBS NBS, DCM Pyrazole->NBS Product 4-bromo-1-(2-phenylethyl)-1H-pyrazole NBS->Product 0 °C to RT

Caption: Synthesis of the target intermediate via electrophilic bromination.

Application in Pharmaceutical Synthesis: SGLT2 Inhibitors

A prominent application of 4-bromo-1-(2-phenylethyl)-1H-pyrazole is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[6][10] SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[10] By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[7][11]

The general structure of many SGLT2 inhibitors features a C-glucoside moiety linked to a diaryl or hetero-diaryl system. The 4-bromo-1-(2-phenylethyl)-1H-pyrazole serves as a key precursor for one of the aromatic rings in this system. The bromine atom is replaced via a Suzuki-Miyaura coupling reaction to install the second aromatic ring, forming the core aglycone structure.

SGLT2_Workflow cluster_0 Core Synthesis cluster_1 Glycosylation & Final Drug Intermediate 4-bromo-1-(2-phenylethyl)-1H-pyrazole Suzuki Suzuki Coupling Intermediate->Suzuki BoronicAcid Aryl Boronic Acid / Ester BoronicAcid->Suzuki Aglycone Di-heteroaryl Aglycone Suzuki->Aglycone Coupling Glycosylation Aglycone->Coupling Glucoside C-Glucoside Moiety Glucoside->Coupling SGLT2_Inhibitor Final SGLT2 Inhibitor Drug Coupling->SGLT2_Inhibitor

Caption: Workflow from intermediate to a final SGLT2 inhibitor drug.

Detailed Application Protocols

The true utility of 4-bromo-1-(2-phenylethyl)-1H-pyrazole is realized in its downstream transformations. The following protocols detail two of the most critical palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is fundamental for creating the bi-heteroaryl core of many drug candidates.[12][13] It involves coupling the bromopyrazole with an aryl or heteroaryl boronic acid or ester.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst and ligand. A highly effective system for this transformation is Pd₂(dba)₃ (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%).[12]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.

  • Heat the reaction mixture to 80-110 °C for 2-18 hours. Reaction progress should be monitored by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-aryl-1-(2-phenylethyl)-1H-pyrazole.

Causality and Rationale:

  • Catalyst System: The choice of a bulky phosphine ligand (like SPhos) is crucial. It promotes the rate-limiting oxidative addition step and facilitates the reductive elimination step, preventing β-hydride elimination and leading to higher yields.[14]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause catalyst deactivation. Performing the reaction under an inert atmosphere is essential for reproducibility and high yields.[15]

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / SPhosHigh activity for heteroaryl bromide coupling.
Base Cs₂CO₃ or K₃PO₄Effective in activating boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂OGood solubility for reactants; water aids in base dissolution.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is invaluable for introducing nitrogen-based functional groups, which are ubiquitous in pharmaceuticals, directly onto the pyrazole core.[5][16]

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Charge a reaction vessel with 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Add the palladium catalyst and ligand. A common system is Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) combined with a biarylphosphine ligand such as RuPhos or BrettPhos (4-10 mol%).[17][18]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed, anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Causality and Rationale:

  • Ligand Choice: Ligands like RuPhos are designed to stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[16]

  • Base Selection: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. NaOtBu is a standard choice for this purpose.[18]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the active catalyst and react with the strong base. Using anhydrous solvents is critical.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosEfficient for coupling a wide range of amines.[17]
Base NaOtBuStrong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene (anhydrous)High-boiling, aprotic solvent suitable for the reaction.
Temperature 80-110 °CNecessary for efficient catalytic turnover.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the intermediate.

TechniqueExpected Data for 4-bromo-1-(2-phenylethyl)-1H-pyrazole
¹H NMR Signals corresponding to the phenylethyl group (aromatic and aliphatic protons) and two distinct singlets for the pyrazole C3-H and C5-H protons.
¹³C NMR Peaks for the phenylethyl carbons and three signals for the pyrazole ring carbons (C3, C4-Br, C5).
Mass Spec (MS) A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.
Purity (HPLC) >98% purity is typically required for use in subsequent pharmaceutical synthesis steps.

Safety and Handling

As a brominated heterocyclic compound, 4-bromo-1-(2-phenylethyl)-1H-pyrazole requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[20][21] Avoid direct contact with skin and eyes.[22]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Organobromides should be treated as hazardous waste.

Bromine-containing reagents, in general, can be corrosive, toxic, and environmentally hazardous.[22] While this specific compound's toxicology is not extensively documented, it is prudent to handle it with the precautions appropriate for the chemical class.

Conclusion

4-bromo-1-(2-phenylethyl)-1H-pyrazole is a high-value intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its utility is defined by the reliable and versatile reactivity of the C4-bromo position, which serves as a linchpin for constructing complex molecular targets through robust cross-coupling methodologies. The protocols and insights provided herein are designed to equip researchers with the practical knowledge to effectively leverage this building block in their drug discovery programs, particularly in burgeoning fields like SGLT2 inhibition.

References

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4617. Available at: [Link]

  • National Center for Biotechnology Information (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2012). Bromination. Reagent Guides. Available at: [Link]

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4617. Available at: [Link]

  • University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. UW Environmental Health & Safety. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Hafez, H. N., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(1), 148. Available at: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • reposiTUm. (2017). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. Available at: [Link]

  • Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NileRed. Available at: [Link]

  • PubChem. 4-bromo-1-(1-phenylethyl)-1h-pyrazole. PubChem. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Ferraz, C. M. P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4537. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]

  • Kim, M. K., et al. (2020). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research, 43(1), 114-124. Available at: [Link]

  • Stanciu, G. D., et al. (2023). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]

  • Yar, M. S., et al. (2020). SGLT inhibitors as antidiabetic agents: a comprehensive review. RSC Advances, 10(4), 2046-2063. Available at: [Link]

  • Smith, J. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Chen, Y. T., et al. (2023). SGLT2 Inhibitors Mitigates Contrast-Induced Acute Kidney Injury in Diabetes: Clinical and Experimental Evidence. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

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Application Notes and Protocols for the Functionalization of 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, frequently appearing as key structural motifs in a wide array of pharmaceuticals and functional organic materials.[1][2][3] The ability to selectively introduce diverse functional groups onto the pyrazole core is paramount for tuning the physicochemical and biological properties of these molecules. The subject of this guide, 4-bromo-1-(2-phenylethyl)-1H-pyrazole, is a versatile building block, with the bromine atom at the C4 position serving as a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, amino, and alkynyl moieties, thus providing access to a rich chemical space for drug discovery and development.

This document provides a comprehensive overview of the key reagents, catalysts, and protocols for the functionalization of 4-bromo-1-(2-phenylethyl)-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature, aiming to provide not just a set of instructions, but a deeper understanding of the underlying chemistry.

Synthesis of the Starting Material: 4-bromo-1-(2-phenylethyl)-1H-pyrazole

A common and effective method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the corresponding N-unsubstituted pyrazole. In this case, 4-bromopyrazole can be alkylated with a suitable phenethyl electrophile, such as 2-phenylethyl bromide or tosylate. The regioselectivity of the N-alkylation of pyrazoles can sometimes be a challenge, potentially yielding a mixture of N1 and N2 isomers. However, for symmetrically substituted pyrazoles like 4-bromopyrazole, this is not a concern.

Protocol: N-Alkylation of 4-bromopyrazole

This protocol describes a general procedure for the N-alkylation of 4-bromopyrazole using 2-phenylethyl bromide.

Materials:

  • 4-bromopyrazole

  • 2-phenylethyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in DMF or MeCN, add a base such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-phenylethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-(2-phenylethyl)-1H-pyrazole.

G cluster_synthesis Synthesis of Starting Material 4-Bromopyrazole 4-Bromopyrazole Phenethyl_Bromide 2-Phenylethyl bromide Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Reaction N-Alkylation Product 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 1-(2-phenylethyl)-1H-pyrazole provides a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The three most common and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl groups.

Suzuki-Miyaura Coupling: Formation of Aryl-Pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[4][5] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds.

Mechanism and Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligand, and base is crucial for a successful reaction.

  • Catalyst: Palladium sources such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used.

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be particularly effective in promoting the oxidative addition and reductive elimination steps.[2][7]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start 4-bromo-1-(2-phenylethyl)-1H-pyrazole + Arylboronic Acid Reagents Pd Catalyst Ligand Base Solvent Reaction Coupling Reaction Product 4-Aryl-1-(2-phenylethyl)-1H-pyrazole

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-(2-phenylethyl)-1H-pyrazole with an Arylboronic Acid

Materials:

  • 4-bromo-1-(2-phenylethyl)-1H-pyrazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (e.g., 10:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Reagents and Catalysts for Suzuki-Miyaura Coupling

ComponentExampleRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Precursor to the active Pd(0) catalyst.
Ligand SPhos, XPhos, PPh₃Stabilizes the Pd catalyst, influences reactivity and selectivity.[2][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane/H₂O, Toluene, DMESolubilizes reactants and influences reaction kinetics.
Boron Reagent Arylboronic acid, Arylboronic esterSource of the aryl group to be coupled.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-Pyrazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[9][10]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or biaryl phosphine ligands (e.g., BrettPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination step.[11]

  • Base: A strong, non-nucleophilic base is typically used to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[5][12]

G cluster_buchwald Buchwald-Hartwig Amination Workflow Start 4-bromo-1-(2-phenylethyl)-1H-pyrazole + Amine Reagents Pd Catalyst Ligand Base Solvent Reaction C-N Coupling Product 4-Amino-1-(2-phenylethyl)-1H-pyrazole

Protocol: Buchwald-Hartwig Amination of 4-bromo-1-(2-phenylethyl)-1H-pyrazole with a Secondary Amine

Materials:

  • 4-bromo-1-(2-phenylethyl)-1H-pyrazole

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).

  • Add 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the secondary amine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Reagents and Catalysts for Buchwald-Hartwig Amination

ComponentExampleRole in Reaction
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursor to the active Pd(0) catalyst.
Ligand Xantphos, BINAP, BrettPhosFacilitates oxidative addition and reductive elimination.[11]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Deprotonates the amine in the catalytic cycle.[5][12]
Solvent Toluene, 1,4-Dioxane, THFSolubilizes reactants and influences catalyst stability.
Amine Primary or secondary aminesThe nitrogen source for the C-N bond formation.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

Mechanism and Rationale:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[14] The catalytic cycle is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center affords the alkyne product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]

  • Palladium Catalyst: Similar to other cross-coupling reactions, Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand is used.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is typically used to facilitate the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used to deprotonate the terminal alkyne.

G cluster_sonogashira Sonogashira Coupling Workflow Start 4-bromo-1-(2-phenylethyl)-1H-pyrazole + Terminal Alkyne Reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent Reaction C-C Coupling Product 4-Alkynyl-1-(2-phenylethyl)-1H-pyrazole

Protocol: Sonogashira Coupling of 4-bromo-1-(2-phenylethyl)-1H-pyrazole with a Terminal Alkyne

Materials:

  • 4-bromo-1-(2-phenylethyl)-1H-pyrazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Add the amine base (e.g., Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Reagents and Catalysts for Sonogashira Coupling

ComponentExampleRole in Reaction
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The primary catalyst for the cross-coupling reaction.
Copper Source CuICo-catalyst that forms the copper acetylide intermediate.[14]
Base Et₃N, i-Pr₂NHDeprotonates the terminal alkyne.
Solvent THF, DMF, TolueneSolubilizes reactants and influences reaction rate.
Alkyne Terminal alkynesThe source of the alkynyl group.

Conclusion

The functionalization of 4-bromo-1-(2-phenylethyl)-1H-pyrazole via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of substituted pyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable methods for the introduction of aryl, amino, and alkynyl moieties, respectively. The success of these transformations is highly dependent on the judicious choice of catalysts, ligands, bases, and reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic derivatization of this important pyrazole scaffold.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Mabkhot, Y. N.; Al-Showiman, S.; Al-Harbi, A. H.; Al-Majid, A. M.; Barakat, A. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26, 1432. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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  • Norrby, P.-O.; Tofan, D.; Bolm, C. Role of the base in Buchwald-Hartwig amination. J. Org. Chem.2014 , 79, 11961-11969. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 5252-5273. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

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  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • El-Metwally, A. M.; El-Sayed, H. A.; El-Gazzar, A. B. A. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26, 1432. [Link]

  • Google Patents.
  • Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; McNamara, K.; Hughes, D. L. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018 , 20, 5324-5328. [Link]

  • Rossi, M.; Iengo, E.; Zacchini, S.; Marchetti, F.; Pettinari, C.; Alessio, E. Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Inorg. Chem.2023 , 62, 8967-8980. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wang, D.; Gao, S. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2016 , 21, 1033. [Link]

  • Alinezhad, H.; Tajbakhsh, M.; Hamidi, N. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc.2011 , 55, 238-241. [Link]

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C-H activation techniques involving 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-H Functionalization of 4-Bromo-1-(2-phenylethyl)-1H-pyrazole

Executive Summary

This guide details the methodology for the direct C-H activation of 4-bromo-1-(2-phenylethyl)-1H-pyrazole . This molecule represents a high-value "bifunctional scaffold" in drug discovery. The presence of the C4-bromine atom offers a handle for traditional cross-coupling (Suzuki, Buchwald), while the C5-H bond offers a site for atom-economic direct functionalization.

The core challenge addressed in this note is chemoselectivity : How to activate the C5-H bond without compromising the C4-Br bond, enabling sequential "orthogonal" functionalization.

Mechanistic Principles

The Reactivity Profile

The pyrazole ring is an electron-rich heteroaromatic. In 1-substituted-4-halopyrazoles, the reactivity is governed by two competing sites:

  • C4-Br (Electrophilic): Susceptible to Oxidative Addition (OA) by Pd(0).

  • C5-H (Nucleophilic): The most acidic proton on the ring (

    
     in DMSO), susceptible to Concerted Metalation-Deprotonation (CMD).
    
The Solution: CMD Pathway

To functionalize C5-H while preserving C4-Br, we utilize a Palladium(II) catalytic cycle driven by the Concerted Metalation-Deprotonation (CMD) mechanism.[1] Unlike traditional cross-coupling which starts with Pd(0) inserting into C-X bonds, the CMD pathway uses an electron-deficient Pd(II) species and a carboxylate base (e.g., Pivalate) to cleave the C-H bond before any oxidative addition occurs at the C-Br site.

Key Mechanistic Driver: The use of Pivalic Acid (PivOH) as a co-catalyst. The pivalate anion acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage at the C5 position.

CMD_Mechanism Pd_Cat Pd(OAc)2 (Precatalyst) Active_Species [Pd(Piv)(L)]+ Pd_Cat->Active_Species Ligand Exchange Coordination Coordination to Pyrazole N2 Active_Species->Coordination + Substrate CMD_TS CMD Transition State (C-H Cleavage) Coordination->CMD_TS Pivalate Shuttle Palladacycle C5-Palladacycle (Intermediate) CMD_TS->Palladacycle - PivOH OA_Step Oxidative Addition (Ar-I) Palladacycle->OA_Step + Aryl Iodide RE_Step Reductive Elimination (C-C Bond Formation) OA_Step->RE_Step RE_Step->Active_Species Regeneration Product C5-Arylated 4-Bromo-Pyrazole RE_Step->Product

Figure 1: The CMD catalytic cycle. Note that the C-H activation (CMD) occurs on the Pd(II) species, avoiding the Pd(0) state that would react with the C4-Br bond.

Experimental Protocols

Protocol A: C5-H Arylation with Aryl Iodides (Fagnou Conditions)

This protocol is optimized to couple the 4-bromo-pyrazole substrate with Aryl Iodides. Aryl Iodides are selected because they undergo oxidative addition faster than the internal C4-Br, preventing self-polymerization or scrambling.

Reagents & Materials:

  • Substrate: 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me \cdot HBF₄ (10 mol%) OR SPhos (for sterically hindered aryls)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line):

    • In an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (2.0 equiv).

    • Add the solid 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 equiv) and the Aryl Iodide (1.5 equiv).

    • Critical Step: If using a glovebox, seal the vial. If using a Schlenk line, evacuate and backfill with Argon three times.

  • Solvent & Additive Addition:

    • Under Argon flow, add anhydrous DMA (concentration 0.2 M).

    • Add Pivalic Acid (30 mol%) via microsyringe. Note: PivOH is a solid at RT but melts easily; can be added as a stock solution in DMA.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 100 °C .

    • Temperature Control: Do not exceed 110 °C. Higher temperatures increase the risk of Pd inserting into the C4-Br bond (dehalogenation or polymerization).

    • Stir vigorously for 12–16 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3x) to remove DMA (crucial for good separation).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Validation: Verify product via ¹H NMR (disappearance of C5-H singlet at ~7.5 ppm) and MS (retention of Br isotope pattern).

Protocol B: Optimization Table (Solvent/Base Effects)
EntryCatalystLigandBaseSolventYield (C5-Ar)C4-Br Integrity
1Pd(OAc)₂PPh₃K₂CO₃Toluene< 20%High
2Pd(OAc)₂P(t-Bu)₂Me K₂CO₃/PivOH DMA 88% High
3Pd(OAc)₂SPhosCs₂CO₃DMF75%Moderate (some de-Br)
4Pd(OH)₂/CNoneKOAcDMA40%Low (Dehalogenation)

Workflow Visualization

Workflow cluster_prep Phase 1: Assembly cluster_rxn Phase 2: Reaction cluster_iso Phase 3: Isolation Step1 Weigh Reagents (Pd, Ligand, Base, Substrate) Step2 Inert Atmosphere (Argon Purge) Step1->Step2 Step3 Add Solvent (DMA) & Additive (PivOH) Step2->Step3 Step4 Heat to 100°C (12-16 Hours) Step3->Step4 Step5 Monitor via LCMS (Check for de-bromination) Step4->Step5 Step6 Celite Filtration & Aqueous Wash Step5->Step6 Completion Step7 Flash Chromatography Step6->Step7

Figure 2: Operational workflow for the C-H activation protocol.

Troubleshooting & Critical Parameters

  • Issue: Dehalogenation (Loss of Br at C4)

    • Cause: Temperature too high or reaction time too long, leading to Pd(0) insertion into C-Br.

    • Solution: Lower temperature to 80–90 °C. Switch solvent to Toluene (non-polar solvents sometimes suppress oxidative addition into polar C-X bonds). Use less electron-rich phosphines.

  • Issue: Low Conversion

    • Cause: Inefficient CMD step.

    • Solution: Increase PivOH loading to 50 mol%. Ensure K₂CO₃ is finely ground and anhydrous.

  • Issue: Regio-scrambling (Phenyl Ring Activation)

    • Context: The 2-phenylethyl group places the phenyl ring in a "remote" position.

    • Observation: Standard CMD conditions heavily favor the electronic acidity of the Pyrazole-C5 over the unactivated phenyl ring. Regio-scrambling is highly unlikely with this specific substrate unless a specific directing group is installed on the phenyl ring.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element of catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Gommermann, N., & Knochel, P. (2006). Palladium-catalyzed C-H functionalization of heterocyclic scaffolds. Chemical Communications, (26), 2767-2779. Link

  • Roger, J., Gottumukkala, A. L., & Doucet, H. (2010). Palladium-catalyzed C5-arylation of heteroarenes. ChemCatChem, 2(1), 20-40. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from pyrazole synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials & Impurities

Introduction: The Pyrazole Purification Challenge

Synthesizing pyrazoles—typically via the Knorr condensation of 1,3-dicarbonyls with hydrazines—presents a unique purification paradox. The product is often amphoteric, the starting hydrazine is toxic and "sticky," and the regioisomers formed are notoriously difficult to resolve.

This guide moves beyond standard textbook workups. It provides industrial-grade protocols for isolating high-purity pyrazoles, specifically addressing the removal of genotoxic hydrazine residues and the separation of stubborn regioisomers.

Module 1: Chemical Scavenging & Workup Strategies

Target: Bulk removal of Hydrazines and 1,3-Dicarbonyls without chromatography.

The Hydrazine Problem (Genotoxic Impurity)

Excess hydrazine is common to drive the reaction to completion, but it is a known genotoxic impurity (GTI). Standard evaporation is insufficient due to its high boiling point and affinity for polar surfaces.

Protocol A: Polymer-Supported Scavenging (Recommended)

Why this works: Polymer-supported benzaldehyde resins covalently bind hydrazine via hydrazone formation. This "catch-and-release" mechanism is superior to extraction because it is irreversible and avoids emulsion formation.

  • Reagent: PS-Benzaldehyde (polystyrene-supported benzaldehyde).

  • Loading: Typically 1.0–1.5 mmol/g.

  • Stoichiometry: Use 2–3 equivalents relative to the estimated excess hydrazine.

Step-by-Step Workflow:

  • Dilute: Dissolve the crude reaction mixture in DCM or THF (10 mL/g).

  • Add Resin: Add calculated mass of PS-Benzaldehyde.

  • Agitate: Stir gently or shake for 2–4 hours at room temperature. Do not use magnetic stir bars with resins as they pulverize the beads.

  • Filter: Filter through a fritted glass funnel or a synthesis cartridge.

  • Rinse: Wash the resin cake with solvent to recover entrained product.

  • Result: The filtrate contains the pyrazole; hydrazine remains bound to the solid bead.

The 1,3-Dicarbonyl Problem (Enol Contamination)

Unreacted 1,3-dicarbonyls (e.g., acetylacetone derivatives) are capable of chelation and often co-elute with pyrazoles on silica.

Protocol B: pH-Switch Extraction

Logic: 1,3-dicarbonyls are acidic (pKa ~9–11). Pyrazoles are amphoteric (NH-pyrazoles are weak acids, pKa ~14; N-alkyl pyrazoles are weak bases).

ScenarioPyrazole TypeExtraction Strategy
A N-Alkyl Pyrazole (No NH)Basic Wash: Wash organic layer with 1M NaOH. The dicarbonyl deprotonates and moves to the aqueous phase. The N-alkyl pyrazole remains in the organic phase.
B NH-Pyrazole (Free NH)CAUTION: Strong base will deprotonate the pyrazole (forming the pyrazolate anion), washing it into water. Solution: Use a mild basic wash (Sat. NaHCO₃) or rely on Protocol C (Scavenging).
Protocol C: Amine Scavenging (For Scenario B)

If you cannot use a basic wash:

  • Add PS-Trisamine or PS-DEAM (Diethanolamine methyl) resin.

  • The resin acts as a base/nucleophile to sequester the electrophilic dicarbonyl or catalyze its decomposition.

Module 2: Chromatographic Troubleshooting

Target: Solving peak tailing and regioisomer resolution.

The "Streaking" Phenomenon

User Complaint: "My pyrazole streaks from


 0.5 down to the baseline on TLC and column."
Diagnosis:  Pyrazoles are basic nitrogen heterocycles. They hydrogen-bond strongly with the acidic silanol (Si-OH) groups on standard silica gel.

Corrective Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/TEA). This blocks the silanol sites.

  • Stationary Phase Switch: If streaking persists, switch to Neutral Alumina . It lacks the acidic protons of silica.

Separating Regioisomers (1,3- vs 1,5-Isomers)

In unsymmetrical Knorr syntheses, two isomers form. They often have identical mass and very similar polarity.

Visualizing the Challenge:

Caption: NH-pyrazoles exist in equilibrium (hard to separate). N-alkylation locks the structure into distinct 1,3 or 1,5 isomers with different physical properties.

Separation Tactics:

  • Recrystallization (First Line of Defense): The 1,5-isomer (sterically crowded) often has a significantly different crystal lattice energy than the 1,3-isomer. Try crystallizing from hot Ethanol or Toluene.

  • Chromatography:

    • Normal Phase: Use a very shallow gradient (e.g., 0%

      
       20% EtOAc in Hexane over 40 CV).
      
    • Reverse Phase: C18 columns often resolve these isomers better due to the "hydrophobic effect" differences caused by the steric twisting of the phenyl/alkyl groups in the 1,5-isomer.

Module 3: Decision Logic for Purification

Use this flowchart to determine the optimal workflow for your specific mixture.

Caption: Logic tree determining workup based on impurity type and pyrazole substitution pattern.

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. How do I remove the hydrazine? A: If you cannot crystallize, do not rely on high-vacuum drying alone; hydrazine salts can sublime or remain trapped. Dissolve the oil in EtOAc and wash with 0.5M HCl (if your pyrazole is N-alkylated and stable). If your pyrazole is acid-sensitive, use the PS-Benzaldehyde resin method described in Module 1.1.

Q: I am using a metal catalyst (Pd/Cu) for a coupling reaction on the pyrazole. How do I remove the metal? A: Pyrazoles are excellent ligands and will hold onto metals tightly. Standard Celite filtration is often insufficient.

  • Solution: Add a metal scavenger such as SiliaMetS® Thiol or QuadraPure™ TU to the reaction mixture at the end. Stir for 4 hours at 50°C, then filter. This typically reduces metal content to <10 ppm.

Q: Why does my NMR show a "ghost" peak that moves when I change solvents? A: This is likely due to tautomerism in NH-pyrazoles. In


, the NH proton might be broad or invisible. In 

, the hydrogen bonding stabilizes the tautomers, often sharpening the peaks or showing distinct signals for each tautomer if the exchange is slow on the NMR timescale.

References

  • Knorr Pyrazole Synthesis Mechanism & Workup: Source: BenchChem Technical Library. "Application Notes and Protocols for Knorr Pyrazole Synthesis."
  • Polymer-Supported Scavenging (Hydrazine Removal)
  • Chromatographic Separation of Isomers

    • Source: BenchChem Technical Support.[1][2][3][4] "Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers."

  • Regioisomer Characterization & Separation

    • Source: Universitat Autònoma de Barcelona (Research Repository). "Preparation, separation and characterization of two pyrazolic regioisomers of high purity."
    • URL:[Link]

  • General Impurity Profiles in Pyrazole Synthesis

    • Source: BenchChem Troubleshooting Guides.[1][4] "Identifying and removing byproducts in pyrazole synthesis."

Sources

Technical Support Center: Solubility Solutions in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges in Cross-Coupling Reactions

Status: Active | Tier: Advanced Application Support Operator: Senior Application Scientist (Ph.D., Process Chemistry)

Introduction: The Silent Yield Killer

Welcome to the technical support hub. If you are here, you likely have a "brick dust" substrate, a reaction that stalls at 20% conversion, or a catalyst that crashes out as inactive palladium black.

Solubility is not merely a logistical hurdle; it is a kinetic parameter.[1] In cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the reaction rate is governed by the concentration of active species in the homogeneous phase. If your substrate is in the solid phase, it is kinetically invisible to the catalyst.

This guide moves beyond "add more DMF." We will apply Hansen Solubility Parameters (HSP) , Micellar Catalysis , and Phase Transfer principles to engineer a solution.

Module 1: Solvent Engineering & The "Brick Dust" Protocol

User Query:

"My aryl halide is insoluble in standard ethers (THF, Dioxane) and barely soluble in DMSO. How do I choose a solvent system without wasting material on random screening?"

Technical Resolution:

Random screening is inefficient. We use Hansen Solubility Parameters (HSP) to predict binary solvent efficiency.[2][3] A "brick dust" molecule (high melting point, high crystallinity) requires a solvent blend that matches its energy coordinates.

The Science (Causality):

Solubility is defined by three parameters (


):
  • 
     (Dispersion):  Van der Waals forces.[3]
    
  • 
     (Polarity):  Dipole moments.
    
  • 
     (Hydrogen Bonding):  Proton donor/acceptor capability.
    

"Like dissolves like" means the distance (


) between the solvent's HSP coordinates and the solute's coordinates must be minimized. Often, two "bad" solvents (one high 

, one high

) combine to form a "perfect" solvent that sits in the center of the solute's solubility sphere [1].
Protocol: The "Binary Gradient" Screen

Instead of pure solvents, use this validated binary screening matrix. This covers the widest range of HSP space.

EntrySolvent System (v/v)Target Solute TypeMechanistic Rationale
1 THF : Water (4:1) General PurposeBalanced polarity; water dissolves inorganic bases (activation of boronic acid).
2 1,4-Dioxane : Water (9:1) High Temp / PolarHigher boiling point (

C) allows kinetic energy to overcome lattice energy.
3 Toluene : DMF (10:1) Lipophilic /

-Stacking
Toluene disrupts

-stacking; DMF solvates the Pd-oxidative addition complex.
4 n-BuOH : Water (1:1) AmphiphilicHigh

capacity; excellent for polar heterocycles.

Critical Check: If using Suzuki-Miyaura , the presence of water is chemically necessary, not just for solubility. The boronic acid must form a boronate species (


) to undergo transmetalation. In anhydrous conditions, this pathway is blocked [2].

Module 2: Surfactant-Mediated Chemistry (Micellar Catalysis)

User Query:

"My substrate is highly lipophilic and insoluble in water, but I want to use aqueous conditions to avoid toxic dipolar aprotic solvents like NMP."

Technical Resolution:

You require Micellar Catalysis . We utilize "designer surfactants" like TPGS-750-M .[4][5][6][7] This is not just "soap"; it is a nanoreactor engineering strategy pioneered by the Lipshutz group [3].

The Mechanism:

The surfactant forms nanomicelles in water.

  • Hydrophobic Core: Lipophilic substrates and the catalyst (e.g., Pd-ligand complex) naturally migrate inside the micelle.

  • Concentration Effect: The local concentration of reactants within the micelle is extremely high (effectively neat), accelerating reaction rates.

  • Dynamic Exchange: Reactants enter and products exit the micelle dynamically.

Visualization: The Nanoreactor Concept

MicellarCatalysis cluster_water Aqueous Bulk Phase (Low Solubility) cluster_micelle Micelle Core (High Solubility) Water H2O Molecules Base Inorganic Base (Dissolved) Water->Base Solvates Catalyst Pd Catalyst (Active) Base->Catalyst Activates (Interface) Substrate Lipophilic Substrate Substrate->Catalyst Oxidative Addition Product Coupled Product Catalyst->Product Reductive Elimination

Caption: Figure 1.[8] Mechanism of TPGS-750-M micellar catalysis. Reactants concentrate in the lipophilic core, while the aqueous phase handles base solubility.

Protocol: TPGS-750-M Standard Setup
  • Prepare Solution: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Add Solids: Add aryl halide, boronic acid, and catalyst to the reaction vial.

  • Add Solvent: Add the surfactant solution. Stir vigorously (>1000 rpm).

    • Note: The mixture will look milky (emulsion). This is normal.

  • Reaction: Run at mild temperatures (RT to

    
    C).
    
  • Workup: Extract with minimal EtOAc. The surfactant remains in the water.

Module 3: Phase Transfer & Inorganic Salts

User Query:

"My reaction turns into a solid sludge because the inorganic base (


) won't dissolve in Toluene, and stirring stops."
Technical Resolution:

This is a Heterogeneous Phase Failure . The base is necessary for the catalytic cycle but is physically separated from the organic reactants.

Troubleshooting Steps:
  • Switch to Phase Transfer Catalysis (PTC): Add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5-10 mol%).

    • Why? The crown ether or quaternary ammonium salt shuttles the hydroxide/carbonate anion from the solid/aqueous phase into the organic phase, allowing it to interact with the palladium intermediate [4].

  • Change the Base Cation: If using

    
    , switch to 
    
    
    
    .
    • Why? Cesium has a larger ionic radius and lower lattice energy, making it significantly more soluble in organic solvents like DMF or Dioxane compared to Potassium or Sodium salts.

Module 4: Catalyst Stability & Precipitation

User Query:

"The reaction solution turns black (Pd black precipitation) after 1 hour, and conversion stops at 40%."

Technical Resolution:

"Pd Black" is the aggregation of inactive Pd(0) atoms. This occurs when the rate of reductive elimination is slow, or the ligand dissociates due to poor solubility/stability.

The Fix: Ligand Engineering

You need a ligand that is both electron-rich (to speed up oxidative addition) and bulky (to prevent aggregation).

IssueRecommended Catalyst/LigandWhy?
General Insolubility Pd(dppf)Cl2 The ferrocene backbone provides excellent stability and solubility in polar organic solvents.
Steric Bulk / Difficult Coupling XPhos Pd G4 (Buchwald Precatalyst)The biaryl ligand is highly soluble in organics; the precatalyst structure ensures rapid activation without forming Pd black early [5].
Water/Micellar Systems Pd(dtbpf)Cl2 Designed specifically for aqueous compatibility and high turnover frequencies.

Visual Decision Matrix: Solving Solubility

Before starting your next experiment, trace your problem through this logic flow to select the correct modification.

SolubilityLogic Start START: Substrate Solubility Check Soluble Soluble in THF/Dioxane? Start->Soluble Standard Use Standard Conditions (THF/Water) Soluble->Standard Yes Insoluble Insoluble/Sparingly Soluble Soluble->Insoluble No CheckPolarity Is Substrate Highly Polar? Insoluble->CheckPolarity PolarYes Yes (e.g., Heterocycles) CheckPolarity->PolarYes PolarNo No (Lipophilic/Brick Dust) CheckPolarity->PolarNo Action1 1. Use Binary Mixture (DMF/Toluene) 2. Add Water (Solubilize Base) PolarYes->Action1 Action2 1. Try TPGS-750-M (Micellar) 2. High Temp (100C) in Dioxane PolarNo->Action2 Action3 Mechanochemistry (Ball Milling - Solvent Free) Action2->Action3 Still Fails?

Caption: Figure 2. Decision tree for selecting reaction media based on substrate physicochemical properties.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lipshutz, B. H., & Ghorai, S. (2011).[5] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[4][5][6] Aldrichimica Acta, 45(1), 3-16.

  • Hein, J. E., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.[9] Research Square.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science.

  • Kubota, K., & Ito, H. (2021).[10] Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.[11]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(1-Phenylethyl) vs. 1-Benzyl Bromopyrazoles in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole scaffolds are prized for their versatile biological activities and unique physicochemical properties.[1] The functionalization of these heterocycles is a key step in the development of novel compounds. A common strategy involves the introduction of substituents at the N1 position, often bearing a reactive handle for subsequent chemical transformations. Among these, benzylic halides are particularly valuable due to their heightened reactivity in nucleophilic substitution reactions.[2]

This technical guide provides an in-depth comparison of the reactivity of two closely related classes of N-substituted bromopyrazoles: 1-benzyl bromopyrazoles and 1-(1-phenylethyl) bromopyrazoles. While structurally similar, the seemingly minor difference—the presence of an additional methyl group—fundamentally alters the mechanistic pathways and reaction kinetics of nucleophilic substitution at the benzylic carbon. Understanding these differences is critical for researchers in selecting appropriate substrates and optimizing reaction conditions to achieve desired synthetic outcomes.

We will explore the mechanistic underpinnings of their differential reactivity, grounded in the principles of carbocation stability and steric hindrance, and provide validated experimental protocols for both synthesis and kinetic analysis to empower researchers to make informed decisions in their work.

Mechanistic Underpinnings: The SN1 vs. SN2 Dichotomy

Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are fundamental in organic synthesis.[3][4] For benzylic systems like those under discussion, two primary mechanisms are in competition: the unimolecular (SN1) and bimolecular (SN2) pathways.[5] The preferred route is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate depends on the concentration of both the substrate and the nucleophile. This pathway is highly sensitive to steric hindrance around the reaction center.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile rapidly attacks the carbocation. The rate depends only on the concentration of the substrate and is favored by structures that form stable carbocations.

The key to comparing our two pyrazole systems lies in analyzing how their structures influence steric accessibility and carbocation stability.

G cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) sn2_start R-CH(R')-LG sn2_ts [Nu---C---LG]‡ (Pentacoordinate Transition State) sn2_start->sn2_ts sn2_prod R-CH(R')-Nu sn2_ts->sn2_prod LG Departs sn2_nuc Nu: sn2_nuc->sn2_ts Attacks sn2_label Favored by: - Less steric hindrance - Strong nucleophiles sn1_start R-CH(R')-LG sn1_intermediate R-CH(R')+ (Carbocation Intermediate) sn1_start->sn1_intermediate Slow, Rate-Limiting Step (LG Departs) sn1_prod R-CH(R')-Nu sn1_intermediate->sn1_prod sn1_nuc_attack Nu: sn1_nuc_attack->sn1_intermediate Fast Attack sn1_label Favored by: - Stable carbocation - Weak nucleophiles - Polar protic solvents G prep 1. Prepare Stock Solutions - Substrate A (Benzyl) - Substrate B (Phenylethyl) - Nucleophile (e.g., NaI) - Internal Standard (e.g., Dodecane) setup 2. Reaction Setup - Equilibrate solutions to constant temp (e.g., 25°C) - Mix Substrate and Nucleophile solutions to initiate prep->setup monitor 3. Monitor Reaction - Withdraw aliquots at regular time intervals - Quench reaction immediately (e.g., with dilute acid) setup->monitor analyze 4. HPLC Analysis - Inject quenched aliquots - Quantify disappearance of substrate relative to internal standard monitor->analyze calculate 5. Calculate Rate Constants - Plot concentration vs. time - Determine rate law and calculate k for each substrate analyze->calculate

Figure 2: Experimental workflow for comparative kinetic analysis.
Detailed Protocol: Solvolysis in Aqueous Acetone (SN1 Conditions)
  • Objective: To compare the SN1 reaction rates by measuring the rate of bromide ion formation.

  • Materials: 1-benzyl-4-bromopyrazole, 1-(1-phenylethyl)-4-bromopyrazole, Acetone (HPLC grade), Deionized water, Silver Nitrate (AgNO₃) solution (standardized), Conductivity meter or Potentiometer.

  • Procedure:

    • Prepare 0.01 M solutions of each substrate in 80:20 acetone:water (v/v).

    • Place the solution in a thermostated reaction vessel maintained at 25.0 ± 0.1 °C.

    • Monitor the reaction progress by one of two methods:

      • Conductivity: Measure the increase in conductivity over time as the ionic products (HBr) are formed.

      • Titration: At regular intervals, withdraw an aliquot and quench it in an ice bath. Titrate the formed bromide ion (Br⁻) with a standardized silver nitrate solution.

    • Record the conductivity or moles of Br⁻ as a function of time.

  • Data Analysis:

    • For an SN1 reaction, the rate law is Rate = k[Substrate].

    • Plot ln([Substrate]₀ / [Substrate]t) versus time.

    • The slope of the resulting straight line will be the first-order rate constant, k.

    • Compare the calculated k values for the two substrates to determine their relative reactivity under SN1 conditions.

Synthetic Protocols

The synthesis of N-substituted pyrazoles typically involves the N-alkylation of a pre-formed pyrazole ring.

Protocol 1: Synthesis of 1-Benzyl-4-bromo-1H-pyrazole[9][10]

This established protocol utilizes a phase transfer catalyst to facilitate the N-alkylation of 4-bromopyrazole.

  • Materials: 4-Bromopyrazole, Benzyl chloride, Potassium hydroxide (KOH), Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM), Water.

  • Procedure:

    • To a solution of 4-bromopyrazole (1.0 eq) in DCM, add powdered KOH (2.0 eq) and TBAB (0.1 eq).

    • Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, add water to dissolve the salts. Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-bromo-1H-pyrazole.

Protocol 2: Proposed Synthesis of 1-(1-Phenylethyl)-4-bromo-1H-pyrazole

This protocol is adapted from the N-benzylation procedure. Optimization may be required due to the different reactivity of the secondary halide.

  • Materials: 4-Bromopyrazole, (1-Bromoethyl)benzene, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at 0 °C to form the pyrazole anion.

    • Add (1-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of 1-phenylethyl and 1-benzyl bromopyrazoles in nucleophilic substitution is a classic illustration of structure-function relationships in organic chemistry.

  • 1-Benzyl Bromopyrazoles , being primary benzylic halides, are less sterically hindered and are thus more reactive in SN2 reactions .

  • 1-(1-Phenylethyl) Bromopyrazoles , as secondary benzylic halides, are more sterically hindered but form a significantly more stable carbocation. This overwhelmingly favors reactivity via the SN1 pathway , where they are expected to react faster than their benzyl counterparts.

This predictive framework, based on fundamental mechanistic principles, provides chemists with a robust guide for selecting substrates and designing synthetic strategies. For drug development professionals and researchers, a clear understanding of this reactivity dichotomy is crucial for efficiently building molecular complexity and achieving target-oriented synthesis. The provided protocols offer a starting point for both the synthesis of these valuable intermediates and the empirical validation of their distinct chemical behaviors.

References

  • BenchChem. (2025).
  • Gama, I. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4636. [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic positions. [Link]

  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1004. [Link]

  • Pearson. (2024). Reactions at Benzylic Positions. [Link]

  • BenchChem. (2025).
  • Alkorta, I., et al. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Journal of Physical Organic Chemistry, 20(12), 1051-1058. [Link]

  • Nandi, P., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 41(19), 10604-10610. [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

  • Bull, J. A., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 15(15), 3892–3895. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 137. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • Naeimi, H., & Zarnani, A. H. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • Reddit. (2021). Is Sn1 faster in Benzylic halide than in primary/secondary/tertiary alkyl halide?[Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Regioisomers in Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomeric Challenge in Pyrazole Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and agrochemicals.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. However, the synthesis of substituted pyrazoles, particularly through classic methods like the Knorr cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines, frequently yields a mixture of regioisomers.[4][5] These are structural isomers that differ only in the placement of substituents on the pyrazole ring.

This seemingly subtle difference is of paramount importance. Regioisomers can possess dramatically different pharmacological activities, toxicological profiles, and physicochemical properties.[6][7][8] For researchers in drug development, the unambiguous structural confirmation of the desired regioisomer is not merely a procedural step but a critical determinant of a program's success. This guide provides an in-depth comparison of the essential analytical techniques used to definitively resolve this structural ambiguity, grounded in field-proven insights and experimental data.

Core Directive: An Orthogonal Approach to Structural Verification

Workflow for Regioisomer Confirmation

The logical flow from synthesis to unambiguous structural assignment is a critical process. It involves initial analysis of the crude reaction mixture, separation of the isomers, and finally, in-depth characterization of the purified compounds.

G cluster_0 Synthesis & Isolation cluster_1 Structural Analysis Synthesis Unsymmetrical Precursors (e.g., 1,3-dicarbonyl + hydrazine) Reaction Cyclocondensation Reaction Synthesis->Reaction Mixture Crude Product: Mixture of Regioisomers Reaction->Mixture Separation Separation (e.g., Flash Chromatography) Mixture->Separation IsomerA Isolated Isomer A Separation->IsomerA IsomerB Isolated Isomer B Separation->IsomerB NMR NMR Spectroscopy (1D & 2D) IsomerA->NMR Xray X-ray Crystallography (If crystal obtained) IsomerA->Xray MS Mass Spectrometry (Fragmentation Analysis) IsomerA->MS Computational Computational Chemistry (DFT Energy Calculation) IsomerA->Computational Conclusion Unambiguous Structural Confirmation NMR->Conclusion Xray->Conclusion MS->Conclusion Computational->Conclusion

Figure 2: Key 2D NMR correlations for distinguishing pyrazole regioisomers. A NOESY correlation (blue) between R¹ and H⁵ confirms Isomer A. An HMBC correlation (green) from R¹ to C³ would confirm Isomer B.

X-ray Crystallography: The Unambiguous Gold Standard

When a molecule can be coaxed into forming a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence. [9]

Causality Behind the Method:

This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing the precise position of every atom. [10][11][12][13]This provides an absolute, unequivocal picture of the molecular structure, leaving no doubt as to the regiochemistry.

The primary and most significant challenge of this method is the prerequisite of obtaining a diffraction-quality single crystal. Crystallization is often a trial-and-error process that can be time-consuming and is not always successful, making it a potential bottleneck in a research workflow. [9]

Mass Spectrometry (MS): A Supporting Role

While regioisomers have identical molecular masses and thus cannot be distinguished by a simple mass determination, their fragmentation patterns can differ, providing valuable supporting evidence.

Causality Behind the Method:

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or tandem MS (MS/MS) with Collision-Induced Dissociation (CID), the molecule is fragmented into smaller, charged pieces. [6][14]The position of a substituent can influence the stability of the resulting fragment ions. [6][15]For example, a substituent might stabilize an adjacent positive charge or direct the fragmentation pathway through a lower energy transition state. These differences in ion stability lead to different relative abundances of fragment ions in the mass spectrum, creating a distinct "fingerprint" for each regioisomer. [2]While often not sufficient for a standalone proof, these differences can be highly diagnostic when comparing an unknown isomer to a known standard.

Computational Chemistry: Predictive & Corroborative Insights

In silico methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and corroborative tool.

Causality Behind the Method:

Computational models can calculate the ground-state energy of each regioisomer. [16][17][18]The fundamental principle is that the thermodynamically more stable isomer will have a lower calculated energy. In many cases, the major isomer isolated from a reaction corresponds to the predicted thermodynamic product. [19]This correlation provides strong supporting evidence for a structural assignment. Furthermore, computational methods can predict NMR chemical shifts, which can then be compared to the experimental data to see which theoretical structure provides a better fit. [11][20]It is crucial to remember that this is a predictive method and must be validated by experimental data.

Data Presentation: A Comparative Overview of Techniques

Technique Principle Strengths Weaknesses Best For
NMR Spectroscopy Measures nuclear spin properties in a magnetic field- Unambiguous structural data in solution- Distinguishes isomers definitively (NOESY, HMBC)- Non-destructive- Lower sensitivity than MS- Can require more material- Complex spectra for some moleculesPrimary, definitive structural elucidation in solution.
X-ray Crystallography Diffraction of X-rays by a single crystal- "Gold standard" for absolute structure- Provides 3D atomic coordinates- Unambiguous and definitive- Requires a high-quality single crystal (major bottleneck)- Provides solid-state structure, which may differ from solutionAbsolute, irrefutable proof of structure when a crystal is available.
Mass Spectrometry Measures mass-to-charge ratio and fragmentation- High sensitivity- Provides molecular weight- Can distinguish isomers by fragmentation- Fragmentation can be complex- Often not a standalone proof for regioisomers- Requires standards for confirmationRapid analysis, molecular weight confirmation, and supporting evidence through fragmentation patterns.
Computational Chemistry Quantum mechanical energy calculations (DFT)- Predicts relative isomer stability- Can predict NMR spectra- No physical sample required- Predictive, not experimental proof- Accuracy depends on the level of theory- Requires computational resourcesPredicting the most likely isomer and corroborating experimental findings.

Experimental Protocol: Definitive Regioisomer Assignment via 2D NMR

This protocol outlines the essential steps for acquiring and interpreting the key 2D NMR spectra needed for unambiguous structural confirmation.

Objective: To definitively assign the regiochemistry of a purified substituted pyrazole using NOESY and HMBC experiments.

Materials:

  • Purified pyrazole isomer (5-15 mg)

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-15 mg of the purified pyrazole isomer in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. A higher concentration is beneficial for 2D experiments, especially HMBC.

    • Ensure the sample is fully dissolved and the solution is clear.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify the chemical shifts of all protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbons.

  • Acquisition of 2D NOESY Spectrum:

    • Purpose: To identify through-space correlations.

    • Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Set the spectral widths to encompass all signals in the ¹H spectrum.

    • Use a mixing time of 500-800 ms. This is a critical parameter that allows for the buildup of NOE.

    • Acquire the data. The number of scans will depend on the sample concentration but 8-16 scans per increment is a good starting point.

  • Acquisition of 2D HMBC Spectrum:

    • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Select a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the spectral widths for the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

    • The experiment is optimized for a long-range coupling constant, typically set to 8 Hz.

    • Acquire the data. HMBC often requires more scans than other 2D experiments to achieve a good signal-to-noise ratio.

  • Data Interpretation and Confirmation:

    • NOESY Analysis: Look for a cross-peak connecting the protons of the N1-substituent to the proton at either the C3 or C5 position of the pyrazole ring. The presence of a cross-peak to the C5-H definitively identifies the N1-C5 regioisomer.

    • HMBC Analysis: Identify the key correlation from the protons of the N1-substituent to a carbon on the pyrazole ring. A correlation to the C5 carbon (a ³J coupling) confirms the N1-C5 isomer, while a correlation to the C3 carbon confirms the N1-C3 isomer.

    • Convergence: The results from both the NOESY and HMBC experiments must agree to provide a self-validating and unambiguous structural confirmation.

References

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